molecular formula C9H11Cl2N3 B14709270 1-(3,4-Dichlorophenyl)-3-ethylguanidine CAS No. 17826-33-4

1-(3,4-Dichlorophenyl)-3-ethylguanidine

Cat. No.: B14709270
CAS No.: 17826-33-4
M. Wt: 232.11 g/mol
InChI Key: OZFOQJXRULGYKB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-ethylguanidine is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-ethylguanidine typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-ethylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using appropriate reagents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-ethylguanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethylguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.

    3,4-Dichlorophenylhydrazine hydrochloride: Used in various chemical syntheses.

    Triclocarban: An antibacterial compound with structural similarities.

Uniqueness: 1-(3,4-Dichlorophenyl)-3-ethylguanidine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

17826-33-4

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-ethylguanidine

InChI

InChI=1S/C9H11Cl2N3/c1-2-13-9(12)14-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H3,12,13,14)

InChI Key

OZFOQJXRULGYKB-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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